Carbonimidothioic acid, (3,4-dichlorophenyl)-, dimethyl ester
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Overview
Description
Carbonimidothioic acid, (3,4-dichlorophenyl)-, dimethyl ester is a chemical compound known for its applications in various fields such as organic synthesis and industrial chemistry. This compound is characterized by the presence of a carbonimidothioic acid group attached to a 3,4-dichlorophenyl ring, with two methyl ester groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbonimidothioic acid, (3,4-dichlorophenyl)-, dimethyl ester typically involves the reaction of 3,4-dichloroaniline with carbon disulfide and dimethyl sulfate. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base. The reaction proceeds through the formation of an intermediate isothiocyanate, which then reacts with dimethyl sulfate to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may include steps such as purification through distillation or recrystallization to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Carbonimidothioic acid, (3,4-dichlorophenyl)-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Carbonimidothioic acid, (3,4-dichlorophenyl)-, dimethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Carbonimidothioic acid, (3,4-dichlorophenyl)-, dimethyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorophenyl isocyanate: Used as a chemical intermediate and in organic synthesis.
3,4-Dichlorophenyl thiourea: Known for its use in various chemical reactions and as an intermediate in organic synthesis.
Uniqueness
Carbonimidothioic acid, (3,4-dichlorophenyl)-, dimethyl ester is unique due to its specific structure, which imparts distinct chemical reactivity and biological activity. Its combination of the carbonimidothioic acid group with the 3,4-dichlorophenyl ring and dimethyl ester groups makes it versatile for various applications in research and industry.
Properties
CAS No. |
100072-60-4 |
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Molecular Formula |
C9H9Cl2NOS |
Molecular Weight |
250.14 g/mol |
IUPAC Name |
methyl N-(3,4-dichlorophenyl)-1-methylsulfanylmethanimidate |
InChI |
InChI=1S/C9H9Cl2NOS/c1-13-9(14-2)12-6-3-4-7(10)8(11)5-6/h3-5H,1-2H3 |
InChI Key |
VSJJHNHXWLWRNC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=NC1=CC(=C(C=C1)Cl)Cl)SC |
Origin of Product |
United States |
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